molecular formula C20H24N2O2 B11110645 N-hexyl-2-[(phenylcarbonyl)amino]benzamide

N-hexyl-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11110645
M. Wt: 324.4 g/mol
InChI Key: URWVAQNOBBOJBN-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylamino group and a hexylbenzamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of anthranylamide with propionic anhydride in an alkaline medium, followed by Schotten-Baumann acylation. This method is optimized to use less toxic and more environmentally friendly solvents like DMSO instead of DMF . The final step involves the reaction of 2-phenylbenzoxazinone-4 with aromatic amines, ensuring selective control to avoid the formation of quinazolinone-4 derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of cost-effective starting materials and environmentally benign solvents is crucial for industrial applications. The optimization of reaction conditions to enhance yield and purity is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Organometallic reagents like RLi in an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZOYLAMINO)-N~1~-HEXYLBENZAMIDE stands out due to its unique combination of benzoylamino and hexylbenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-benzamido-N-hexylbenzamide

InChI

InChI=1S/C20H24N2O2/c1-2-3-4-10-15-21-20(24)17-13-8-9-14-18(17)22-19(23)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,21,24)(H,22,23)

InChI Key

URWVAQNOBBOJBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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